5-Methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine
Overview
Description
5-Methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine is a useful research compound. Its molecular formula is C7H10N2S and its molecular weight is 154.24 g/mol. The purity is usually 95%.
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Biological Activity
5-Methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine is a heterocyclic compound with significant biological activity that has garnered attention for its potential therapeutic applications. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : CHNS
- Molecular Weight : 154.24 g/mol
- CAS Number : 259809-24-0
The biological activity of this compound is primarily attributed to its interactions with various biological targets:
- Anticancer Activity : Studies indicate that this compound exhibits cytotoxic effects against several cancer cell lines. It has been shown to inhibit cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
- Enzyme Inhibition : The compound has demonstrated inhibitory effects on specific enzymes involved in cancer progression and other diseases. For instance, it may act as an inhibitor of activated coagulation factor X, suggesting potential use in thrombus-related diseases .
Anticancer Efficacy
Research has reported the following growth inhibition (GI) values for this compound against various cancer cell lines:
Cell Line | GI (μM) |
---|---|
A549 (Lung Cancer) | 3.35 |
HeLa (Cervical) | 6.72 |
MCF7 (Breast Cancer) | 4.87 |
NUGC (Gastric Cancer) | 25 |
These values indicate a promising anticancer profile compared to standard chemotherapeutic agents .
Toxicity Profile
In toxicological assessments using normal fibroblast cells (WI38), the compound exhibited a significantly lower toxicity profile compared to its effects on cancerous cells. The selectivity ratio suggests that it is approximately 400-fold less toxic to normal cells than to cancer cells .
Case Studies and Research Findings
- Study on Anticancer Compounds : A study published in MDPI highlighted the synthesis of various derivatives of thiazolo[4,5-c]pyridine and their evaluation against human cancer cell lines. The results indicated that modifications to the thiazole ring could enhance anticancer activity significantly .
- Mechanistic Insights : Research has suggested that the compound may mimic the action of established anticancer drugs by targeting ATP-binding sites on tyrosine kinase receptors, thus inhibiting pathways crucial for tumor growth and survival .
- Pharmacological Profiles : Comparative studies have shown that derivatives of thiazolo[4,5-c]pyridine demonstrate improved pharmacological profiles over traditional compounds due to their unique structural attributes and mechanisms of action .
Properties
IUPAC Name |
5-methyl-6,7-dihydro-4H-[1,3]thiazolo[4,5-c]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2S/c1-9-3-2-7-6(4-9)8-5-10-7/h5H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUTIJZLVPLULFO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)N=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80464000 | |
Record name | 5-Methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80464000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
94391-50-1 | |
Record name | 5-Methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80464000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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